2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Synthesis
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of modern chemical synthesis. google.com Its aromaticity confers significant stability, while the presence of both an acidic (pyrrole-type) and a basic (pyridine-type) nitrogen atom allows it to act as an amphoteric species. google.com This dual reactivity is fundamental to its role as a versatile building block and catalyst in a myriad of organic reactions. google.com
The imidazole nucleus is a key structural motif in numerous natural products, most notably the amino acid histidine and the neurotransmitter histamine. This biological prevalence has spurred extensive research into synthetic imidazole derivatives, leading to their incorporation into a vast array of pharmaceuticals. researchgate.netresearchgate.net Imidazole-containing drugs exhibit a broad spectrum of biological activities. researchgate.net
Beyond its biomedical importance, the imidazole ring is a crucial ligand in coordination chemistry, capable of forming stable complexes with various metal ions. This property is harnessed in the development of novel catalysts and materials. google.com The structural framework of imidazole also serves as a precursor for the synthesis of more complex heterocyclic systems, such as purines, which are fundamental components of DNA and RNA. google.com The adaptability of the imidazole ring, allowing for substitution at its carbon and nitrogen atoms, provides chemists with a powerful tool for designing molecules with tailored properties, making it an indispensable component in the toolkit of contemporary organic synthesis. google.comnih.gov
Overview of N-Substituted Imidazole Derivatives in Organic Transformations
The functionalization of the imidazole ring at one of its nitrogen atoms gives rise to N-substituted imidazole derivatives, a class of compounds with enhanced utility in organic transformations. The introduction of a substituent at the N-1 position can significantly modify the electronic properties and steric environment of the imidazole core, thereby fine-tuning its reactivity and application scope.
N-alkylation of imidazoles is a common strategy to produce a wide range of derivatives. For example, the reaction of an imidazole with an alkyl halide can yield 1-alkylimidazoles, which are valuable intermediates in organic synthesis. google.com This substitution prevents the formation of tautomers, simplifying reaction outcomes and allowing for more precise control over subsequent chemical modifications.
N-substituted imidazoles are employed in various capacities. They can act as precursors for the generation of N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metals. The nature of the N-substituent plays a critical role in modulating the stability and catalytic activity of the resulting NHC. Furthermore, N-substituted imidazole derivatives are integral to the synthesis of ionic liquids, a class of salts with low melting points that are gaining traction as green solvents and catalysts in chemical processes. The synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles highlights another pathway for creating diverse and bioactive molecules. researchgate.net The strategic introduction of substituents onto the imidazole nitrogen is a powerful method for generating a vast library of compounds with diverse applications in catalysis, materials science, and medicinal chemistry. nih.gov
Research Rationale and Focus on 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde
The rationale for focusing on this compound stems from the convergence of three key structural features: the 2-phenylimidazole (B1217362) core, the N-1 substitution, and the acetaldehyde (B116499) moiety. The 2-phenylimidazole scaffold is a recognized pharmacophore found in compounds with a range of biological activities. nih.govnih.gov The substitution at the N-1 position with an acetaldehyde group introduces a highly reactive functional group, opening avenues for a variety of subsequent chemical transformations.
The aldehyde functionality is a versatile handle in organic synthesis, capable of undergoing nucleophilic addition, condensation, oxidation, and reduction reactions. pcc.euresearchgate.net Therefore, this compound represents a potentially valuable synthetic intermediate for the construction of more complex molecules. It could serve as a building block for the synthesis of novel pharmaceuticals, agrochemicals, or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(2-phenylimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
JSJMIXZCVOCLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Phenyl 1h Imidazol 1 Yl Acetaldehyde and Analogous Imidazole Scaffolds
Strategies for N-Alkylation and N-Acylation of Imidazole (B134444) Ring Systems
The introduction of substituents at the nitrogen atoms of the imidazole ring is a critical step in the synthesis of compounds like 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde. This section delves into the methods for achieving regioselective N-alkylation and the challenges associated with this process.
Regioselective N-Alkylation Approaches to Imidazoles
The N-alkylation of unsymmetrical imidazoles can result in a mixture of products, making regioselectivity a significant challenge. The outcome of the alkylation is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz For instance, electron-withdrawing groups at the 4(5)-position can direct the alkylation to the more remote nitrogen atom by rendering it less deactivated to electrophilic attack. otago.ac.nz The major influence of the substituent is often inductive. otago.ac.nz
Steric hindrance also plays a crucial role in determining the regioselectivity of N-alkylation. otago.ac.nz An increase in the size of both the substituent on the imidazole ring and the incoming electrophile generally leads to a greater preference for substitution at the less-hindered nitrogen atom. otago.ac.nz A general and regioselective N-alkylation strategy has been developed that allows for the synthesis of the more sterically hindered isomer through a three-step, one-pot process involving protection, regioselective N-alkylation, and deprotection. uclouvain.be
One effective method for achieving regioselective N-alkylation of complex imidazoles involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. This approach allows for sequential C-arylation of all three C-H bonds of the imidazole core, followed by selective N3-alkylation and subsequent deprotection of the SEM-group, a process referred to as trans-N-alkylation. nih.gov This strategy provides a versatile route to a wide array of mono-, di-, and triarylimidazoles with precise control over the substitution pattern. nih.gov For example, N-alkylation of a SEM-protected 4-phenylimidazole (B135205) with benzyl (B1604629) bromide, followed by acidic hydrolysis, yields 1-benzyl-4-phenylimidazole in excellent yield. nih.gov This method is particularly useful for introducing small alkyl groups, which can be challenging to achieve with high regioselectivity otherwise. nih.gov
Challenges and Solutions in N-Substitution Control, including quarternization issues
A primary challenge in the N-alkylation of imidazoles is the potential for over-alkylation, leading to the formation of quaternary imidazolium (B1220033) salts. acs.orgrsc.orgorganic-chemistry.orgrsc.org This occurs when both nitrogen atoms of the imidazole ring are substituted. While sometimes the desired products, the formation of these salts can be an unwanted side reaction when mono-N-alkylation is the goal.
Direct quaternization of N-substituted imidazoles using diaryliodonium salts, catalyzed by copper, has been developed as a straightforward method to synthesize aryl imidazolium salts. acs.orgorganic-chemistry.org This method is tolerant of a broad range of functional groups and provides an efficient route to unsymmetrical imidazolium salts. acs.orgorganic-chemistry.org Similarly, arylboronic acids can be used for the direct aryl quaternization of N-substituted imidazoles, a process that also exhibits excellent chemoselectivity and functional group tolerance. rsc.orgrsc.org
To control N-substitution and avoid quaternization when synthesizing mono-N-alkylated products, careful control of reaction conditions is necessary. This includes using a stoichiometric amount of the alkylating agent and optimizing the base and solvent system. The use of protecting groups, as discussed in the previous section, is a key strategy to prevent unwanted side reactions and ensure regioselective substitution. nih.gov The choice of the protecting group is crucial, as it must be stable under the reaction conditions for subsequent modifications and easily removable to yield the desired product.
Ring Construction Methods for Phenyl-Substituted Imidazoles
The synthesis of the 2-phenyl-1H-imidazole core is the first critical stage in producing this compound. Various methods, including multicomponent condensation reactions and advanced one-pot syntheses, have been developed for this purpose.
Multicomponent Condensation Reactions for Imidazole Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. isca.mesemanticscholar.orgresearchgate.netacs.orgresearchgate.net These reactions are atom-economical and offer a straightforward route to complex molecules from simple starting materials. researchgate.net
A common MCR for the synthesis of 2,4,5-trisubstituted imidazoles, including 2-phenyl derivatives, is the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonium (B1175870) salt (such as ammonium acetate) which serves as the ammonia (B1221849) source. isca.mersc.orgmdpi.comresearchgate.netorganic-chemistry.orgasianpubs.orgtandfonline.comcore.ac.ukscispace.com This reaction can be catalyzed by a variety of catalysts, which will be discussed in a later section. For the synthesis of a 2-phenyl substituted imidazole, benzaldehyde (B42025) would be the aldehyde component.
The general mechanism for this reaction is believed to involve the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This is followed by the condensation with the aldehyde and subsequent cyclization and oxidation to yield the imidazole ring. scispace.com
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Benzil (B1666583) | Aldehyde | Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | 2,4,5-Trisubstituted Imidazole | isca.meresearchgate.net |
| 1,2-Diketone | Aldehyde | Ammonium Acetate | Zinc(II) porphyrin/Ultrasound | 2,4,5-Trisubstituted Imidazole | mdpi.com |
| Benzil | Aldehyde | Primary Amine & Ammonium Acetate | ZnFe2O4 nanoparticles | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |
| Vinyl Azide | Aromatic Aldehyde | Aromatic Amine | Brønsted Acid | 1,2,5-Trisubstituted Imidazole | acs.org |
Advanced One-Pot Synthesis Techniques
One-pot syntheses combine multiple reaction steps in a single reactor without the isolation of intermediates, which improves efficiency, reduces waste, and saves time. asianpubs.orgcore.ac.ukscispace.comtandfonline.comrsc.org Many MCRs for imidazole synthesis are inherently one-pot procedures.
Advanced one-pot techniques often involve the in-situ generation of one of the reactants. For example, a one-pot synthesis of 2,4,5-triphenyl imidazole derivatives has been developed where 1,2-diols are oxidized with lead tetraacetate to generate the aldehyde in situ, which then reacts with benzil and ammonium acetate. core.ac.uk Another approach involves the use of bioglycerol-based recyclable carbon catalysts for the one-pot synthesis of tetrasubstituted imidazoles from a 1,2-diketone, benzaldehyde, an aniline, and ammonium acetate. tandfonline.com
These one-pot methods offer significant advantages in terms of operational simplicity and environmental friendliness. asianpubs.orgscispace.com The development of novel catalytic systems has been a driving force in the advancement of these techniques.
Role of Specific Catalytic Systems (e.g., metal-free, acid-promoted, iodine-catalyzed)
The choice of catalyst is critical in the synthesis of imidazoles, influencing reaction rates, yields, and conditions. A wide range of catalytic systems have been employed.
Acid-Promoted Synthesis: Brønsted acids like p-toluenesulfonic acid (PTSA) are effective catalysts for the multicomponent condensation reaction to form substituted imidazoles. isca.meresearchgate.net Lewis acids such as ZrCl4 and InCl3·3H2O have also been used to promote these reactions, often under mild conditions. researchgate.net
Metal-Free Synthesis: The development of metal-free catalytic systems is of great interest from an environmental and economic perspective. Organocatalysts like L-proline and DABCO have been successfully used in the synthesis of highly substituted imidazoles. tandfonline.comscispace.com Additionally, reactions catalyzed by iodine have been reported, offering a mild and efficient method for imidazole synthesis. scispace.com
Metal-Catalyzed Synthesis: A variety of metal-based catalysts have been shown to be highly effective. These include copper-catalyzed reactions for the formation of the imidazole ring and for subsequent quaternization. acs.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org Heterogeneous catalysts, such as Cr2O3 nanoparticles and NiCoFe2O4 nanoparticles, have also been utilized, offering the advantage of easy recovery and reusability. researchgate.net
| Catalyst Type | Specific Catalyst Example | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Acid-Promoted | p-Toluenesulfonic acid (PTSA) | Multicomponent Condensation | Inexpensive, readily available | isca.meresearchgate.net |
| Metal-Free | Iodine | Multicomponent Condensation | Mild conditions, metal-free | scispace.com |
| Metal-Free Organocatalyst | DABCO | Multicomponent Condensation | Mild and efficient | tandfonline.com |
| Metal-Catalyzed (Homogeneous) | Copper(II) acetate | Direct Aryl Quaternization | High yields, functional group tolerance | organic-chemistry.org |
| Metal-Catalyzed (Heterogeneous) | Cr2O3 nanoparticles | Multicomponent Condensation | High efficiency, reusable catalyst | researchgate.net |
Introduction of Acetaldehyde (B116499) Moiety via Functionalization
The introduction of an acetaldehyde group at the N-1 position of the 2-phenyl-1H-imidazole core is a critical step in the synthesis of the target compound. This can be accomplished through various functionalization strategies, primarily involving direct oxidation of a precursor or a multi-step sequence of chemical modifications.
Oxidative methods provide a direct route to aldehyde functionalities from more reduced precursors, such as primary alcohols or methyl groups. These methods are advantageous due to their potential for high efficiency and atom economy.
One common approach involves the oxidation of a 2-(2-phenyl-1H-imidazol-1-yl)ethanol precursor. This precursor can be synthesized by the N-alkylation of 2-phenyl-1H-imidazole with a suitable two-carbon synthon, such as 2-bromoethanol. The subsequent oxidation of the primary alcohol to the corresponding aldehyde can be achieved using a variety of oxidizing agents. A patented method for a similar transformation on a different imidazole derivative utilizes hydrogen peroxide as the oxidant in the presence of a sodium tungstate (B81510) catalyst. google.com This approach is highlighted as being cost-effective, having mild reaction conditions, and being suitable for industrial-scale production. google.com
Another potential oxidative pathway could involve the direct oxidation of a methyl group at the N-1 position, although this is generally a more challenging transformation to achieve selectively. Research into C-H activation and oxidation on heterocyclic systems is an active area that could provide future methodologies applicable to this synthesis.
Below is a table summarizing common oxidizing agents used for the conversion of alcohols to aldehydes, which could be applied to the synthesis of this compound.
| Oxidizing Agent/System | Catalyst/Conditions | Substrate Example (General) | Potential Applicability |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | 2-Butyl-4-chloro-5-hydroxymethylimidazole | Oxidation of 2-(2-phenyl-1H-imidazol-1-yl)ethanol |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Primary Alcohols | Mild oxidation of the corresponding alcohol precursor |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Primary Alcohols | Selective oxidation under mild conditions |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low Temperature (-78 °C) | Primary Alcohols | Avoidance of over-oxidation to carboxylic acid |
An alternative to direct oxidation is the use of sequential functional group transformations to construct the acetaldehyde moiety. This multi-step approach offers flexibility and control over the chemical synthesis. A common strategy involves the introduction of a two-carbon chain that can be subsequently converted to the desired aldehyde.
One such sequence could begin with the N-alkylation of 2-phenyl-1H-imidazole with an appropriate electrophile, such as ethyl bromoacetate, to yield an ester precursor. This ester can then be reduced to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting 2-(2-phenyl-1H-imidazol-1-yl)ethanol can then be oxidized to the target aldehyde as described in the previous section.
The concept of using protecting groups is also crucial in multi-step syntheses to ensure the stability of the imidazole core and other functional groups during the transformations. acs.orgacs.org For instance, if other reactive sites are present on the phenyl ring, they may need to be protected before carrying out the functional group transformations on the side chain.
The following table outlines a possible sequential transformation pathway for the synthesis of the target compound.
| Step | Reaction | Reagents | Intermediate/Product |
| 1 | N-Alkylation | 2-Phenyl-1H-imidazole, Ethyl bromoacetate, Base (e.g., NaH) | Ethyl 2-(2-phenyl-1H-imidazol-1-yl)acetate |
| 2 | Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(2-Phenyl-1H-imidazol-1-yl)ethanol |
| 3 | Oxidation | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) | This compound |
Mechanistic Investigations and Reactivity Studies of Imidazole Derivatives
Elucidation of N-Alkylation Reaction Mechanisms in Imidazole (B134444) Systems
Factors Governing Electrophilic Attack and Reaction Pathways
The imidazole ring possesses two nitrogen atoms, a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3), making it an ambident nucleophile. The regioselectivity of N-alkylation is therefore a critical aspect of its reactivity. The reaction generally proceeds via an SN2 mechanism where the imidazole nitrogen attacks an alkyl halide. osti.gov
Several factors govern the electrophilic attack and subsequent reaction pathways:
Tautomerism: In unsymmetrical imidazoles, two tautomeric forms exist. The position of this equilibrium, influenced by the electronic nature of substituents, can significantly impact which nitrogen atom is more nucleophilic and thus more likely to be alkylated. otago.ac.nz
Steric Effects: The steric bulk of both the substituent on the imidazole ring and the incoming electrophile plays a crucial role. Alkylation generally favors the less sterically hindered nitrogen atom. otago.ac.nz
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the nitrogen atoms, rendering them less reactive towards electrophiles. Conversely, electron-donating groups enhance nucleophilicity. The inductive effect of substituents is a major determinant of which nitrogen is more deactivated to electrophilic attack. otago.ac.nz
Reaction Medium: The nature of the solvent and the presence of a base can dramatically influence the reaction outcome. In basic media, the imidazole anion is the reactive species, and its reactivity is primarily governed by electronic and steric factors. In neutral or acidic conditions, the reaction can be more complex, with the tautomeric equilibrium playing a more dominant role. otago.ac.nz
Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the energy profiles and transition states of imidazole N-alkylation. For instance, the reaction of imidazole with dimethyl carbonate has been shown to proceed through an SN2-like nucleophilic attack of the nitrogen atom on the methyl carbon. researchgate.net
Regiochemical Control in C-H Activation and Arylation of Imidazole Nucleus
Direct C-H activation and arylation of the imidazole core have emerged as powerful and atom-economical methods for the synthesis of complex arylated imidazoles. nih.govacs.org Achieving regiochemical control in these transformations is a significant challenge due to the presence of three distinct C-H bonds (at C-2, C-4, and C-5).
Theoretical and Experimental Basis for Positional Selectivity
The positional selectivity of C-H arylation is dictated by the electronic properties of the C-H bonds and the heterocyclic ring, as well as the nature of the catalyst and reaction conditions. nih.gov
Electronic Properties: The C-5 position of the imidazole ring is generally the most reactive towards palladium-catalyzed arylation in the presence of weak bases. nih.gov This preference is attributed to the stabilization of the resulting C-Pd bond by the inductive effect of the N-1 nitrogen. Conversely, palladation at the C-4 position is disfavored due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.gov The C-2 position is also a viable site for arylation, and its reactivity can be modulated by the choice of catalyst and additives. For instance, the addition of copper(I) salts can alter the selectivity to favor the C-2 position. nih.gov
Reaction Mechanisms: The C-H activation process can occur through different mechanisms, including electrophilic metalation-deprotonation (EMD) or concerted metalation-deprotonation (CMD). nih.gov In both pathways, a ligand, such as a carboxylate or carbonate, is directly involved in the deprotonation step. The specific mechanism can be influenced by the electronic properties of the ligands on the metal catalyst. nih.gov
Catalyst Systems: Both palladium and nickel-based catalytic systems have been successfully employed for the C-H arylation of imidazoles. nih.govrsc.orgnih.gov The choice of ligand is crucial for achieving high reactivity and selectivity. For example, in nickel-catalyzed systems, the use of specific phosphine (B1218219) ligands and a tertiary alcohol as the solvent has been shown to be key for successful C-H coupling. rsc.orgnih.gov
The development of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, has enabled sequential and regioselective arylation of all three C-H bonds of the imidazole ring. nih.gov This strategy, combined with a "SEM-switch" that allows for the transfer of the protecting group, provides access to a wide range of mono-, di-, and triarylimidazoles. nih.gov
Reactivity of N-Heterocyclic Carbene Intermediates in Imidazole-Related Transformations
N-Heterocyclic carbenes (NHCs), readily generated from imidazolium (B1220033) salt precursors, have become ubiquitous ligands in transition metal catalysis and have also found applications as organocatalysts. The reactivity of NHC intermediates is central to many imidazole-related transformations.
Imidazole complexes can be transformed into their corresponding NHC derivatives through acid-base treatments. acs.org This process involves the deprotonation of the C-2 proton of the imidazole ring, which is facilitated by a base, to form the NHC, which can then be trapped by a metal center. acs.org This transformation highlights the ability of the imidazole ring to act as a precursor to a highly reactive carbene species.
The formation of NHCs from imidazoles is a key step in various catalytic cycles. The electronic and steric properties of the NHC can be tuned by modifying the substituents on the imidazole ring. For instance, the electron-donating power of the NHC can be altered by changing the nature of the azole ring, with imidazolines being more electron-donating than imidazoles, which are in turn more electron-donating than benzimidazoles. scripps.edu This tunability allows for the fine-tuning of the catalytic activity of the corresponding metal complexes.
NHC-metal complexes exhibit remarkable stability due to the strong σ-bond between the carbene carbon and the metal. scripps.edu This stability is a key factor in their successful application in a wide range of cross-coupling reactions. However, decomposition pathways of NHC complexes are an important consideration in their application, as these can impact catalyst lifetime and efficiency. rsc.org
Role of N-Substituents on Imidazole Ring Reactivity
The nature of the substituent at the N-1 position of the imidazole ring has a profound influence on the electronic properties and, consequently, the reactivity of the entire molecule. acs.org
Protonation or alkylation at the N-1 position leads to the formation of an imidazolium cation, which results in a significant increase in the aromatic character of the ring. acs.org This change in aromaticity is reflected in the equilibration of bond distances within the ring and can be quantified by computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. acs.org
The electronic effect of N-substituents can be either electron-donating or electron-withdrawing. Electron-withdrawing substituents on the nitrogen atom can decrease the aromaticity of the imidazole ring. rsc.orgresearchgate.net The sensitivity of the imidazole ring's aromaticity to the electronic nature of the N-substituent is a key aspect of its chemistry.
The influence of N-substituents extends to the reactivity of the imidazole ring in various reactions:
Acidity: The substituents have a clear influence on the acidity constant (pKa) of the imidazole, which is a reflection of their effect on the electronic distribution and geometry of the ring. acs.org
Donor Capacity: Contrary to the simple expectation that N-alkylation should always increase the donor strength of the imidazole N-base, studies have shown that the push/pull of electron density at the C-2 position by substituents is crucial in influencing the donor capacity of the nitrogen base. rsc.org Electron-rich substituents that push electron density towards the C-2 position can enhance the N-base donor strength. rsc.org
The interplay of steric and electronic effects of N-substituents provides a powerful tool for modulating the reactivity of the imidazole ring and for directing the outcome of chemical transformations.
Advanced Analytical Characterization Techniques for Imidazole Compounds in Research
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic techniques are fundamental in determining the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce functional groups, bonding arrangements, and the electronic environment of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: For 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde, the ¹H-NMR spectrum would exhibit characteristic signals for each unique proton. The aldehydic proton (CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent CH₂) at a significantly downfield chemical shift, typically in the range of δ 9-10 ppm. The methylene (B1212753) protons (CH₂) attached to the imidazole (B134444) nitrogen would likely resonate as a singlet or a doublet around δ 4.5-5.5 ppm. The protons on the imidazole ring would appear in the aromatic region (δ 7-8 ppm), as would the protons of the phenyl group.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments. The most downfield signal would correspond to the aldehydic carbonyl carbon, expected around δ 190-200 ppm. The carbons of the phenyl and imidazole rings would resonate in the δ 110-150 ppm range. The methylene carbon (CH₂) would appear further upfield. Studies on similar 2-phenylimidazolecarbaldehydes have shown that fast tautomerization in solution can sometimes impede the detection of all imidazole carbon signals in conventional ¹³C-NMR spectra. nih.gov In such cases, solid-state NMR techniques like ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) are employed for unambiguous characterization. nih.gov
To illustrate, the NMR data for the related compound 2-phenyl-1H-imidazole-4-carbaldehyde in DMSO-d₆ shows distinct signals that help in its structural confirmation. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | ~9.7 (singlet) | ~195 |
| Methylene (CH₂) | ~5.2 (singlet) | ~50 |
| Imidazole H4/H5 | ~7.1 - 7.5 | ~120 - 130 |
| Phenyl H (ortho, meta, para) | ~7.4 - 8.0 (multiplets) | ~125 - 135 |
| Imidazole C2 | N/A | ~148 |
| Imidazole C4/C5 | ~7.1 - 7.5 | ~120 - 130 |
| Phenyl C (ipso) | N/A | ~130 |
| Phenyl C (ortho, meta, para) | ~7.4 - 8.0 | ~125 - 135 |
Note: This table contains predicted values based on known chemical shift ranges and data from analogous compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band for the aldehyde C=O stretching vibration, typically found around 1720-1740 cm⁻¹. The C-H stretch of the aldehyde group would appear as two weak bands between 2700 and 2900 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the imidazole and phenyl rings in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic rings above 3000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Imidazole-based compounds exhibit characteristic absorption peaks. For instance, imidazole itself has a peak around 209 nm. mdpi.com The presence of a phenyl group and an aldehyde group in conjugation with the imidazole ring in this compound would be expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift). For example, imidazole-2-carbaldehyde shows a maximum absorption peak at 280 nm. mdpi.comresearchgate.net Computational studies on imidazole-2-carboxaldehyde suggest strong absorption bands between 220-250 nm and 270-300 nm. researchgate.net
Table 2: Predicted Spectroscopic Data (IR, UV-Vis) for this compound
| Technique | Functional Group / Transition | Predicted Absorption |
| IR | Aldehyde C=O Stretch | ~1725 cm⁻¹ |
| Aromatic C=C/C=N Stretch | ~1450-1600 cm⁻¹ | |
| Aldehyde C-H Stretch | ~2720, 2820 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| UV-Vis | π → π* transitions | ~210-220 nm and ~280-290 nm |
Note: This table contains predicted values based on data from analogous compounds.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O), the molecular weight is 186.21 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 157, or cleavage of the acetaldehyde (B116499) side chain.
Elemental Analysis (CHN): Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is crucial for confirming the empirical and molecular formula.
Table 3: Calculated Elemental Analysis for C₁₁H₁₀N₂O
| Element | Calculated Percentage |
| Carbon (C) | 70.95% |
| Hydrogen (H) | 5.41% |
| Nitrogen (N) | 15.04% |
| Oxygen (O) | 8.59% |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Strategic Applications of 2 2 Phenyl 1h Imidazol 1 Yl Acetaldehyde and Imidazole Derivatives in Contemporary Organic Synthesis
Role as Versatile Synthetic Building Blocks and Intermediates
The unique molecular architecture of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde, which features both a nucleophilic imidazole (B134444) ring and an electrophilic aldehyde group, positions it as a highly versatile building block in organic synthesis. This duality of reactivity allows for its participation in a wide range of chemical transformations, leading to the construction of complex molecular frameworks. The aldehyde functionality serves as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The aldehyde group can readily undergo classical reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations, thereby enabling the extension of the carbon chain and the introduction of new functional groups. Furthermore, it is a key participant in multicomponent reactions (MCRs), which are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants. For instance, in a manner analogous to other aldehydes, this compound can be employed in Ugi and Passerini reactions to generate peptidomimetic scaffolds incorporating the 2-phenylimidazole (B1217362) core.
The imidazole ring itself can act as a directing group or a point of further functionalization. The nitrogen atoms of the imidazole ring can be alkylated or acylated, and the ring can participate in cycloaddition reactions. This inherent reactivity, coupled with the synthetic handles provided by the aldehyde group, makes this compound a valuable intermediate for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.
| Reaction Type | Reactants | Product Class | Significance |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated carbonyls | C-C bond formation, precursor to other heterocycles |
| Reductive Amination | Amines, reducing agent | Substituted ethylamines | Introduction of nitrogen-containing functional groups |
| Pictet-Spengler Reaction | Tryptamine derivatives | β-Carbolines | Synthesis of alkaloid scaffolds |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, ammonia (B1221849) | Dihydropyridines | Access to medicinally relevant scaffolds |
Precursors for Complex Heterocyclic Architectures (e.g., imidazopyrazines)
The strategic placement of the aldehyde and imidazole functionalities within this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most significant applications in this context is the construction of imidazopyrazine cores. Imidazopyrazines are a class of bicyclic heteroaromatic compounds that are of considerable interest in medicinal chemistry due to their presence in a number of biologically active molecules.
The synthesis of imidazopyrazines from this compound can be achieved through a condensation reaction with a 1,2-diamine. In a typical reaction, the aldehyde group of the imidazole derivative reacts with one of the amino groups of the diamine to form an imine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the second amino group onto the C2 position of the imidazole ring, followed by aromatization, leads to the formation of the imidazopyrazine ring system. The phenyl substituent at the 2-position of the imidazole ring is retained in the final product, providing a point for further structural modification.
This synthetic strategy offers a convergent and efficient route to a variety of substituted imidazopyrazines, where the diversity of the final products can be readily achieved by varying the substitution pattern of the 1,2-diamine starting material. The mild reaction conditions often associated with these condensation reactions make this approach particularly attractive for the generation of molecular libraries for drug discovery programs.
| Reactant | Reaction Conditions | Product | Key Transformation |
| 1,2-Diaminobenzene | Acid or base catalysis, heating | Phenyl-substituted benzo nih.govresearchgate.netimidazo[1,2-a]pyrazine | Double condensation and cyclization |
| Ethylenediamine | Lewis acid catalysis | Phenyl-substituted 5,6-dihydroimidazo[1,2-a]pyrazine | Imine formation followed by intramolecular cyclization |
| 1,2-Diaminopropane | Protic or aprotic solvent | Methyl and phenyl-substituted imidazo[1,2-a]pyrazine | Regioselective cyclization |
Imidazole-Based Ligands in Catalysis
The imidazole moiety is a ubiquitous structural motif in the field of catalysis, primarily due to its ability to act as a versatile ligand for a wide range of metal centers. The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can coordinate to metal ions, thereby modulating their reactivity and selectivity in catalytic transformations. The 2-phenyl-1H-imidazole core of this compound can be readily converted into a variety of ligands for use in coordination chemistry and catalysis.
For instance, the aldehyde group can be reduced to an alcohol, which can then be further functionalized to introduce other coordinating groups, such as phosphines or amines. Alternatively, the aldehyde can be used to anchor the imidazole moiety to a solid support, leading to the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. The steric and electronic properties of the 2-phenyl substituent can also play a crucial role in influencing the outcome of the catalytic reaction by creating a specific chiral environment around the metal center.
Imidazole-based ligands have found applications in a wide range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenation, and oxidation reactions. The ability to fine-tune the structure of the ligand by modifying the substituents on the imidazole ring and the side chain provides a powerful tool for optimizing the performance of the catalyst for a specific transformation.
A particularly important class of imidazole-based catalysts is the N-heterocyclic carbenes (NHCs). NHCs are a type of carbene that are stabilized by the presence of two nitrogen atoms adjacent to the carbene carbon. They are typically generated by the deprotonation of the corresponding imidazolium (B1220033) salt. The imidazolium salt precursor to an NHC can be synthesized from an imidazole derivative such as this compound by N-alkylation of the imidazole ring.
NHCs have emerged as powerful tools in both organocatalysis and as ligands for transition metal catalysis. In organocatalysis, NHCs can act as nucleophilic catalysts in a variety of reactions, including the benzoin (B196080) condensation, Stetter reaction, and transesterification. The steric and electronic properties of the NHC can be readily tuned by varying the substituents on the nitrogen atoms and the backbone of the imidazole ring, allowing for a high degree of control over the reactivity and selectivity of the catalyst.
As ligands for transition metals, NHCs have proven to be excellent alternatives to traditional phosphine (B1218219) ligands. They form strong bonds with metal centers, leading to highly stable and active catalysts. NHC-metal complexes have been successfully employed in a wide range of catalytic transformations, including olefin metathesis, cross-coupling reactions, and C-H activation. The 2-phenyl group in NHCs derived from this compound can provide beneficial steric bulk and electronic effects, influencing the catalytic activity and selectivity.
| Catalyst Type | Precursor | Generation Method | Key Catalytic Applications |
| Imidazolium Salt | N-alkylation of the imidazole | Deprotonation with a strong base | Benzoin condensation, Stetter reaction |
| NHC-Metal Complex | Reaction of imidazolium salt with a metal precursor | Ligand substitution | Olefin metathesis, Suzuki coupling, Heck reaction |
Functional Materials Chemistry Incorporating Imidazole Moieties
The unique properties of the imidazole ring, including its aromaticity, hydrogen bonding capabilities, and ability to coordinate to metal ions, make it an attractive building block for the construction of functional materials. The incorporation of imidazole moieties into polymers, metal-organic frameworks (MOFs), and other materials can impart a range of desirable properties, such as proton conductivity, catalytic activity, and sensing capabilities.
The this compound molecule can serve as a versatile monomer for the synthesis of imidazole-containing polymers. The aldehyde group can be used as a reactive handle for polymerization reactions, such as polycondensation or the formation of Schiff base polymers. The resulting polymers, featuring the 2-phenylimidazole side chain, can exhibit interesting properties for applications in areas such as gas separation, ion exchange, and as precursors for carbon materials.
In the field of MOFs, imidazole-based ligands are widely used as linkers to connect metal nodes, forming porous crystalline structures. The 2-phenylimidazole moiety can be incorporated into ligands for MOF synthesis, where the phenyl group can influence the pore size and functionality of the resulting framework. These materials have shown great promise for applications in gas storage, catalysis, and drug delivery. Furthermore, the inherent proton-conducting properties of the imidazole ring make it a valuable component in the design of materials for fuel cell membranes and other electrochemical devices.
| Material Class | Role of Imidazole Moiety | Potential Applications |
| Polymers | Pendant functional group | Proton exchange membranes, gas separation, catalysis |
| Metal-Organic Frameworks (MOFs) | Ligand/Linker | Gas storage and separation, catalysis, sensing |
| Supramolecular Assemblies | Hydrogen bonding and coordination sites | Self-healing materials, molecular recognition |
Future Research Directions and Perspectives in 2 2 Phenyl 1h Imidazol 1 Yl Acetaldehyde Chemistry
Novel Synthetic Pathways and Methodological Advancements
The development of efficient and versatile synthetic routes is paramount for unlocking the full potential of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde. While classical methods for imidazole (B134444) synthesis, such as the Debus and Radiszewski syntheses, provide a foundational approach, future research will likely focus on more sophisticated and sustainable methodologies. pharmaguideline.com
One promising direction lies in the exploration of one-pot synthesis methodologies . wustl.edu These approaches, which combine multiple reaction steps into a single operation, offer advantages in terms of reduced waste, time, and cost. A potential one-pot synthesis of the target molecule could involve the thiazolium-catalyzed addition of an aldehyde to an acyl imine, generating an α-ketoamide intermediate that subsequently cyclizes to form the imidazole ring. wustl.edu
Furthermore, the application of microwave-assisted organic synthesis (MAOS) presents an attractive avenue for accelerating the synthesis of this compound and its derivatives. uobasrah.edu.iqmdpi.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. uobasrah.edu.iq Future studies could focus on optimizing microwave parameters for key synthetic steps, such as the initial imidazole ring formation or the subsequent N-alkylation with a protected acetaldehyde (B116499) equivalent.
The use of novel catalytic systems is another area ripe for exploration. Heterogeneous catalysts, such as clay-supported 2-phenyl-1H-imidazole derivatives, have shown promise in promoting reactions like the Henry reaction. researchgate.net Investigating the use of such catalysts for the synthesis of the target compound could lead to more environmentally friendly and recyclable synthetic processes. pnu.ac.ir Additionally, the development of organocatalytic methods could offer a metal-free alternative for the synthesis of the imidazole core. wustl.edu
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, time, and cost | Development of efficient multi-component reactions. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields | Optimization of microwave parameters for key steps. |
| Novel Catalytic Systems | Enhanced efficiency, sustainability, recyclability | Exploration of heterogeneous and organocatalysts. |
Deeper Mechanistic Insights through Advanced Techniques
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Future research should leverage advanced analytical and spectroscopic techniques to elucidate these mechanisms in greater detail.
In-situ spectroscopic monitoring , using techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can provide real-time information on the formation of intermediates and byproducts. This data is invaluable for understanding reaction kinetics and identifying rate-determining steps. For instance, monitoring the cyclization step in the imidazole synthesis could reveal the influence of different catalysts or reaction conditions on the reaction pathway.
Isotopic labeling studies can be employed to trace the fate of specific atoms throughout a reaction sequence. By selectively replacing atoms with their heavier isotopes (e.g., ¹³C or ¹⁵N), it is possible to gain unambiguous insights into bond-forming and bond-breaking events. This could be particularly useful in understanding the mechanism of novel ring-forming reactions or subsequent functionalizations of the acetaldehyde moiety.
Advanced mass spectrometry techniques , such as electrospray ionization mass spectrometry (ESI-MS) and collision-induced dissociation (CID), can be used to identify and characterize transient intermediates. By coupling these techniques with liquid chromatography, researchers can separate and analyze complex reaction mixtures, providing a detailed picture of the reaction landscape.
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research in the field of this compound chemistry. mdpi.com Density Functional Theory (DFT) calculations, for example, can be used to predict the thermophysical properties, reaction pathways, and spectroscopic signatures of the target molecule and its derivatives. mdpi.comresearchgate.net
Future research could utilize DFT to:
Predict reaction outcomes and select optimal reaction conditions: By calculating the activation energies of different potential reaction pathways, computational models can guide the selection of the most promising experimental conditions. tandfonline.com
Elucidate reaction mechanisms: Theoretical calculations can provide detailed information about transition state geometries and the electronic structure of intermediates, complementing experimental mechanistic studies. nih.gov
Design novel catalysts: Computational screening can be used to identify promising catalyst candidates for specific transformations, reducing the need for extensive experimental screening.
The data generated from these computational studies can then be used to inform and guide experimental investigations. For example, if DFT calculations predict that a particular catalyst will lower the activation energy for a desired reaction, this can be prioritized for experimental validation. Conversely, experimental results can be used to refine and validate the computational models, leading to a more accurate and predictive theoretical framework. researchgate.net
| Integrated Approach | Application in Research | Expected Outcome |
| DFT Calculations | Predicting reaction pathways and catalyst performance. | More efficient and targeted experimental design. |
| Spectroscopic Analysis | Characterizing reaction intermediates and products. | Validation and refinement of computational models. |
| Kinetic Studies | Determining reaction rates and mechanisms. | Deeper understanding of the underlying chemical processes. |
Exploration of New Synthetic Utility
The presence of a reactive acetaldehyde group on the 2-phenyl-1H-imidazole scaffold opens up a wide range of possibilities for its use as a versatile building block in organic synthesis. Future research should focus on exploring the synthetic utility of this compound in various transformations.
The aldehyde functionality can readily participate in a variety of classical C-C bond-forming reactions, including:
Aldol (B89426) condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.
Wittig reaction: Reaction with phosphorus ylides to form alkenes.
Grignard and organolithium additions: Formation of secondary alcohols.
Reductive amination: Synthesis of substituted amines.
Beyond these fundamental transformations, this compound could serve as a precursor for the synthesis of more complex heterocyclic systems. For example, condensation with dinucleophiles could lead to the formation of novel fused-ring systems containing the imidazole moiety.
Furthermore, the imidazole ring itself can be further functionalized. The N-H proton can be deprotonated to generate an imidazolate anion, which can then act as a nucleophile in various reactions. pharmaguideline.com The phenyl ring can also be subjected to electrophilic aromatic substitution to introduce additional functional groups. This multi-faceted reactivity makes this compound a highly attractive starting material for the construction of diverse molecular libraries for applications in drug discovery and materials science. jchemrev.comnih.gov The exploration of its catalytic potential, either as an organocatalyst itself or as a ligand for metal-catalyzed reactions, also presents a promising area for future investigation. researchgate.net
Q & A
Q. Advanced
- Molecular docking : Evaluates binding affinity to enzymes (e.g., α-glucosidase). used AutoDock Vina to simulate interactions between imidazole derivatives and active sites, identifying key hydrogen bonds and hydrophobic contacts .
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The aldehyde group in the compound is a reactive hotspot for nucleophilic addition .
- MD simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD values .
Application : Docking studies revealed that electron-withdrawing substituents on the phenyl ring enhance binding affinity by 15–20% .
What safety and handling protocols are critical when working with this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Similar imidazole compounds can cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from aldehydes or solvents like DMSO .
- Waste disposal : Segregate halogenated byproducts (e.g., brominated derivatives) for professional hazardous waste treatment .
Note : Always consult SDS for analogs (e.g., 2-ethylimidazole derivatives) to infer handling requirements .
What strategies are effective for designing and synthesizing derivatives of this compound to enhance specific physicochemical or biological properties?
Q. Advanced
- Structure-activity relationship (SAR) studies : Modify substituents on the phenyl or imidazole rings. For example, fluorophenyl groups in improved antifungal activity by 30% compared to methoxy derivatives .
- Bioisosteric replacement : Replace the aldehyde group with a carboxylic acid or amide to enhance solubility while retaining reactivity .
- Hybrid molecules : Conjugate with triazole or thiazole moieties (as in ) to exploit synergistic effects against multidrug-resistant pathogens .
Case study : A derivative with a 4-bromophenyl substitution showed 50% higher thermal stability (TGA data) due to increased molecular rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
